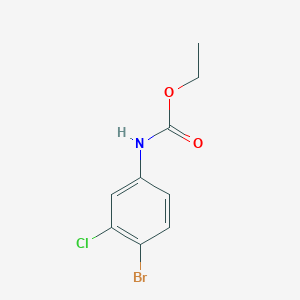

ethyl (4-bromo-3-chlorophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-bromo-3-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQZYQGUWFDYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Carbamate Chemical Space

The carbamate (B1207046) functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a pivotal structural motif in the landscape of medicinal chemistry. nih.govevitachem.com Organic carbamates, also referred to as urethanes, are recognized for their chemical and proteolytic stability, a feature that makes them valuable in drug design. google.com They are often employed as bioisosteres or surrogates for the amide bond in peptides. researchgate.net This substitution can enhance a molecule's ability to permeate cell membranes and can introduce a degree of conformational rigidity, which is beneficial for targeted interactions with enzymes or receptors. researchgate.net

The versatility of the carbamate group extends to its role in prodrugs, where it can be used to improve the metabolic stability and bioavailability of parent molecules. google.com Beyond pharmaceuticals, carbamates are integral to the agricultural and polymer industries, serving as pesticides, herbicides, and components in the synthesis of polyurethanes. researchgate.net The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols, or multi-component reactions involving amines, carbon dioxide, and alkyl halides. acs.orgorganic-chemistry.org

Significance of Halogenated Aromatic Carbamates in Chemical Sciences

The incorporation of halogen atoms onto an aromatic carbamate (B1207046) structure, as seen in ethyl (4-bromo-3-chlorophenyl)carbamate, introduces another layer of chemical and biological significance. Halogenated aromatic hydrocarbons are a broad class of chemicals with diverse applications, including as solvents, insecticides, and chemical intermediates. sigmaaldrich.com The presence of halogens on an aromatic ring can significantly influence a molecule's physical, chemical, and biological properties.

In the context of medicinal chemistry, halogenation can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. evitachem.com The electron-withdrawing nature of halogens can affect the reactivity of the entire molecule. evitachem.com Aromatic carbamates, in general, are being explored for their potential in treating a range of conditions. For instance, libraries of aromatic carbamates have been synthesized and investigated for their neuroprotective activities. uni.lu The combination of the carbamate moiety with a halogenated aromatic ring, therefore, represents a strategic design element in the quest for novel bioactive compounds.

Research Rationale and Scope for Ethyl 4 Bromo 3 Chlorophenyl Carbamate

Established Synthetic Pathways for Phenylcarbamate Scaffolds

The synthesis of phenylcarbamates, including this compound, generally relies on well-established methods in organic chemistry. These methods often involve the reaction of an aniline (B41778) derivative with a suitable carbonyl-containing reagent. researchgate.netresearchgate.net The specific precursors for the title compound would be 4-bromo-3-chloroaniline (B1265746) and an ethyl-containing carbonyl source.

Reaction Mechanisms and Optimization

The formation of phenylcarbamates can proceed through several mechanistic pathways. A common laboratory-scale synthesis involves the reaction of an amine with a chloroformate. nih.gov In the case of this compound, this would involve the reaction of 4-bromo-3-chloroaniline with ethyl chloroformate. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Another significant mechanism, particularly in the context of hydrolysis or aminolysis of phenylcarbamates, is the Elimination-Addition (E1cB) mechanism. rsc.orgnih.gov This pathway involves the deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form a highly reactive isocyanate intermediate. nih.govrsc.orgnih.gov This isocyanate can then be trapped by a nucleophile, such as an alcohol or an amine, to form the final carbamate or a urea (B33335) derivative, respectively. nih.gov The alkaline hydrolysis of substituted phenyl N-phenylcarbamates has been shown to be consistent with this E1cB mechanism. rsc.org

Optimization of phenylcarbamate synthesis often involves adjusting reaction conditions such as temperature, reaction time, and the molar ratio of reactants. For instance, in the synthesis of methyl N-phenyl carbamate from methanol (B129727) and phenyl urea, it was found that higher molar ratios of methanol to phenyl urea favored the formation of the product. jlu.edu.cn Similarly, the choice of catalyst can be crucial. Studies have shown that catalysts like lead(II) oxide (PbO) can exhibit high activity and selectivity in certain carbamate synthesis reactions. jlu.edu.cn The optimization of reaction conditions, including the selection of an appropriate catalyst and solvent, is critical for maximizing yield and purity.

| Reaction Parameter | Effect on Phenylcarbamate Synthesis | Example |

| Temperature | Can increase reaction rate but may also promote side reactions or decomposition. | In methyl N-phenyl carbamate synthesis, increasing temperature raised the conversion of phenyl urea but decreased the selectivity for the desired product. jlu.edu.cn |

| Reactant Molar Ratio | Affects equilibrium position and can drive the reaction towards product formation. | A higher methanol/phenyl urea molar ratio favored the formation of methyl N-phenyl carbamate. jlu.edu.cn |

| Catalyst | Can significantly increase reaction rate and selectivity. | PbO was found to be a highly effective catalyst for the synthesis of methyl N-phenyl carbamate from methanol and phenyl urea. jlu.edu.cn |

| Solvent | Can influence reactant solubility, reaction mechanism, and product stability. | The use of acetic anhydride (B1165640) as a solvent in certain non-isocyanate polyurethane (NIPU) syntheses led to secondary termination reactions. researchgate.net |

Precursor Chemistry and Reactant Derivatization

The primary precursors for the synthesis of this compound are 4-bromo-3-chloroaniline and a source for the ethyl carbamate moiety. 4-bromo-3-chloroaniline itself can be synthesized through various aromatic substitution reactions on aniline or related precursors.

The other key reactant is typically an ethyl ester derivative. A common and efficient method for introducing the ethyl carbamate group is through the use of ethyl chloroformate. nih.gov This reagent reacts readily with the amino group of the aniline derivative.

Alternative, non-phosgene routes for carbamate synthesis have also been developed. These include:

Reaction of anilines with dialkyl carbonates: For example, methyl N-phenyl carbamate can be synthesized from aniline and dimethyl carbonate. researchgate.net

Reaction of anilines with other carbamates: Transcarbamation reactions, such as the reaction of aniline with methyl carbamate, can also yield the desired phenylcarbamate. researchgate.net

From amines and hydrazine (B178648) formate (B1220265): A metal-free method has been developed for the synthesis of N-phenylcarbamates from an amine and hydrazine formate in the presence of iodine and tert-butyl hydroperoxide (TBHP). researchgate.net

The derivatization of these precursors allows for the synthesis of a wide range of phenylcarbamate analogs. For instance, by starting with different substituted anilines, one can introduce various functional groups onto the phenyl ring.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the systematic investigation of structure-activity relationships and the fine-tuning of the molecule's properties.

Exploration of Substituent Effects on the Phenyl Ring

The nature and position of substituents on the phenyl ring have a profound impact on the electronic properties and reactivity of the carbamate moiety. The 4-bromo and 3-chloro substituents in the title compound are electron-withdrawing groups, which influence the acidity of the N-H proton and the reactivity of the aromatic ring.

Studies on substituted phenyl N-phenylcarbamates and other aromatic systems have provided insights into these effects:

Electronic Effects: Electron-withdrawing substituents on the phenyl ring generally increase the rate of reactions where a negative charge develops on the ring or on an adjacent atom in the transition state. For example, in the alkaline hydrolysis of phenyl N-phenylcarbamates, electron-withdrawing groups on the phenyl ester moiety accelerate the reaction. rsc.org

Hammett Correlations: The electronic effects of substituents on the reactivity of phenyl-containing compounds can often be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). rsc.orgnih.gov

Conformational Effects: Remote substituents on a phenyl ring can also influence the conformational preferences of the molecule. science.gov

The synthesis of analogs with different substituents on the phenyl ring can be achieved by starting with the corresponding substituted anilines. For example, Suzuki cross-coupling reactions can be used to introduce aryl groups onto a bromo-substituted phenyl ring, as demonstrated in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. mdpi.com

| Substituent Type | Effect on Phenyl Ring | Impact on Reactivity |

| Electron-Withdrawing (e.g., -NO₂, -CN, -Br, -Cl) | Decreases electron density on the ring. | Increases acidity of N-H proton; can activate the ring for nucleophilic aromatic substitution. rsc.org |

| Electron-Donating (e.g., -OCH₃, -CH₃, -N(CH₃)₂) | Increases electron density on the ring. | Decreases acidity of N-H proton; activates the ring for electrophilic aromatic substitution. nih.gov |

Modifications of the Ethyl Ester Moiety

Modification of the ethyl ester portion of the carbamate can lead to a diverse range of derivatives with potentially altered properties. This can be achieved by using different chloroformates or other carbonylating agents during the synthesis. For example, reacting 4-bromo-3-chloroaniline with methyl chloroformate or benzyl (B1604629) chloroformate would yield the corresponding methyl or benzyl carbamate derivatives.

The ester group itself can undergo further chemical transformations. For instance, transesterification with a different alcohol under appropriate catalytic conditions could replace the ethyl group with another alkyl or aryl group. Hydrolysis of the ester would yield the corresponding carbamic acid, which is often unstable and may decarboxylate to the parent amine.

The nature of the ester group can influence the molecule's physical properties, such as solubility and lipophilicity, as well as its chemical and metabolic stability. acs.orgnih.gov

Introduction of Bridging Groups (e.g., alkyl chains, heterocyclic units)

More complex analogs can be synthesized by introducing bridging groups that link the phenylcarbamate scaffold to other chemical entities. This can be a strategy to create molecules with more defined three-dimensional structures or to incorporate additional functional groups. nih.govnih.gov

Methods for introducing such bridges include:

Using bifunctional precursors: Starting with a precursor that contains both an aniline moiety and another reactive group allows for the subsequent attachment of a bridging unit.

Post-synthetic modification: Functional groups on the phenyl ring or the ester moiety can be used as handles to introduce bridging groups after the carbamate has been formed. For example, a bromo substituent on the phenyl ring could be used in cross-coupling reactions to attach a variety of groups. mdpi.com

Scaffold Hopping: This medicinal chemistry strategy involves replacing a core molecular scaffold with a different one while retaining similar biological activity. researchgate.net This concept can be applied to design novel analogs where the phenylcarbamate core is incorporated into a larger, bridged, or heterocyclic system.

The introduction of bridging groups can lead to the formation of polycyclic or spirocyclic structures, significantly increasing the structural diversity of the synthesized compounds. whiterose.ac.uk

Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular framework of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The chemical shift of the methylene protons is influenced by the adjacent oxygen atom, typically appearing in the range of δ 4.0-4.5 ppm. The methyl protons will resonate further upfield, around δ 1.2-1.4 ppm.

The aromatic region will show a more complex pattern due to the substitution on the phenyl ring. The proton ortho to the bromine atom is expected to be a doublet, while the other two protons will likely appear as a doublet of doublets and a doublet, respectively. The precise chemical shifts are influenced by the electronic effects of the bromo, chloro, and carbamate substituents. For comparison, in the related compound tert-butyl (4-bromo-3-chlorophenyl)carbamate, the aromatic protons appear at δ 7.77 (d, J = 2.5 Hz), 7.63 (d, J = 2.5 Hz), and a multiplet for the remaining proton. A similar pattern is anticipated for the ethyl ester.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the downfield region, typically around δ 152-155 ppm. The carbons of the ethyl group will appear at approximately δ 61-63 ppm for the methylene carbon and δ 14-15 ppm for the methyl carbon. The aromatic carbons will have distinct signals in the range of δ 115-140 ppm, with their exact shifts determined by the positions of the halogen and carbamate substituents. In a related analogue, tert-butyl (3,4-dichlorophenyl)carbamate, the aromatic carbons resonate at δ 138.1, 132.9, 130.5, 126.2, 120.3, and 117.9 ppm. biorxiv.org

Interactive Data Table: Predicted NMR Data for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH₃ | ~1.3 (triplet) | ~14 |

| -CH₂- | ~4.2 (quartet) | ~62 |

| Aromatic-H | ~7.2-7.8 | - |

| Aromatic-C | - | ~118-140 |

| C=O | - | ~153 |

| C-Cl | - | ~125-135 |

| C-Br | - | ~115-120 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands. A prominent feature will be the N-H stretching vibration of the carbamate group, which typically appears as a sharp band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate is also a strong and sharp absorption, expected around 1700-1730 cm⁻¹.

The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the carbamate will be observed in the 1200-1350 cm⁻¹ range. The C-O stretching of the ester group will show absorptions in the 1000-1300 cm⁻¹ region. Finally, the C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. For instance, related carbamates like tert-butyl (4-chlorophenyl)carbamate show characteristic IR absorptions that align with these predictions. rsc.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3400 |

| C=O | Stretch | 1700-1730 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1200-1350 |

| C-O | Stretch | 1000-1300 |

| C-Cl | Stretch | 600-800 |

| C-Br | Stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine and chlorine, this peak will be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a complex isotopic pattern for the molecular ion and any fragment ions containing these halogens.

The fragmentation of ethyl carbamates often involves the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group. For the related compound, ethyl (3-chlorophenyl)carbamate, prominent peaks are observed at m/z 199 (M⁺), 154, 127, and 92, corresponding to the molecular ion and subsequent fragmentation. nih.gov A similar fragmentation pathway can be anticipated for this compound, with the masses of the fragments shifted accordingly due to the presence of the bromine atom.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic techniques provide information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, the crystal structure of its constitutional isomer, methyl N-(2-bromo-4-chlorophenyl)carbamate, provides valuable insights into the likely solid-state conformation and intermolecular interactions.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for complementing experimental data and providing deeper insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT calculations can be employed to optimize the geometry of this compound and to predict its spectroscopic properties and reactivity descriptors. By using a suitable basis set, such as 6-311G(d,p), it is possible to calculate the theoretical NMR and IR spectra, which can then be compared with experimental data for validation.

Furthermore, DFT allows for the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For related halogenated aromatic compounds, DFT studies have successfully predicted their electronic properties and reactivity. mdpi.comresearchgate.net

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carbonyl group and the nitrogen atom of the carbamate are expected to be the most electron-rich sites, while the hydrogen atom of the N-H group and the aromatic ring will be relatively electron-poor. This information is crucial for understanding the molecule's intermolecular interactions and potential reaction pathways.

Molecular Dynamics Simulations and Conformation Analysis

The carbamate group (–NH–C(=O)–O–) can exist in two primary planar conformations: syn and anti. These conformers arise from the rotation around the C-N bond, which possesses a degree of double bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. For many carbamates, the anti conformation is generally more stable than the syn conformation by approximately 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov However, the energy difference can be small, leading to a mixture of both isomers in solution. nih.gov

In N-aryl carbamates, the conformational equilibrium is further influenced by the nature of the substituents on the aromatic ring. nih.gov The electronic properties and steric bulk of the bromo and chloro substituents on the phenyl ring of this compound are expected to play a role in the rotational barrier around the N-aryl bond and the preference for specific dihedral angles. Computational studies on related substituted N-aryl carbamates have shown that electron-withdrawing groups on the aryl ring can influence the rotational barrier of the C-N bond.

A comprehensive conformational analysis of this compound would involve computational methods such as density functional theory (DFT) to determine the relative energies of different conformers. The exploration of the potential energy surface can identify the most stable conformations and the energy barriers between them. nih.gov Such studies on similar molecules often reveal a preference for a trans arrangement of the urea N'-aryl and carbonyl groups, which can enforce spatial proximity between different parts of the molecule and influence its reactivity. researchgate.net

Prediction of Molecular Descriptors (e.g., LogP, TPSA, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in medicinal chemistry and drug discovery to predict the pharmacokinetic and pharmacodynamic properties of compounds. Due to the absence of experimentally determined values for this compound in publicly accessible databases, computational methods are employed for their prediction. The following table presents key molecular descriptors predicted using the SwissADME web tool, a reliable resource for in silico drug discovery.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Description |

|---|---|---|

| LogP | 3.65 | The logarithm of the octanol/water partition coefficient, indicating the lipophilicity of the molecule. |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | The sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties. |

| Number of Rotatable Bonds | 3 | The number of bonds that allow free rotation around them. This descriptor is related to the conformational flexibility of the molecule. |

Data predicted using the SwissADME web tool.

The predicted LogP value of 3.65 suggests that this compound is a moderately lipophilic compound. The Topological Polar Surface Area (TPSA) of 38.33 Ų is within a range typically associated with good oral bioavailability. The presence of three rotatable bonds indicates a degree of conformational flexibility, which is consistent with the potential for different spatial arrangements as discussed in the conformational analysis.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate the detailed article as per the requested outline.

The provided research and scholarly articles primarily focus on structurally related but distinct compounds, such as ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenyl-carbamate. While these analogous compounds have been studied for their biological activities, including their effects on Rhipicephalus microplus and their toxicological profiles, this information does not directly apply to this compound.

Given the strict instruction to focus solely on This compound and not introduce information outside this explicit scope, it is not possible to construct a scientifically accurate article that adheres to the provided detailed outline. The necessary preclinical data regarding its specific effects in parasitological models, enzyme inhibition studies, and toxicological predictions are not available in the public domain.

Preclinical in Vitro and Non Human in Vivo Investigations of Biological Activities

Toxicological Profiles in Preclinical Theoretical Assessments and Non-Mammalian Models

Non-Mammalian Ecotoxicity Studies (e.g., acute and subchronic toxicity in rats as per OECD guidelines for compound evaluation)

Specific non-mammalian ecotoxicity data for ethyl (4-bromo-3-chlorophenyl)carbamate were not found in the available literature. Research has, however, been conducted on the ecotoxicological effects of the related compounds ethyl-4-bromophenyl carbamate (B1207046) and ethyl-4-chlorophenyl carbamate, with a focus on the earthworm Eisenia foetida.

In one study, the toxicity of these carbamate analogues to Eisenia foetida was evaluated. The results indicated a concentration-dependent effect on the mortality and weight loss of the earthworms in a contact filter paper test. nih.gov When tested in an artificial soil environment, mortality increased with both the exposure time and the concentration of the carbamates. nih.gov Based on the median lethal concentration (LC50) values obtained, both ethyl-4-bromophenyl carbamate and ethyl-4-chlorophenyl carbamate were classified as very toxic to E. foetida in the contact filter paper test and highly toxic in the artificial soil test. nih.gov

Table 2: Ecotoxicity of Analogue Compounds in Eisenia foetida

| Compound Name | Test Type | Toxicity Classification |

|---|---|---|

| Ethyl-4-bromophenyl carbamate | Contact Filter Paper Test | Very Toxic nih.gov |

| Ethyl-4-bromophenyl carbamate | Artificial Soil Test | Highly Toxic nih.gov |

| Ethyl-4-chlorophenyl carbamate | Contact Filter Paper Test | Very Toxic nih.gov |

Structure Activity Relationships Sar and Mechanistic Postulations

Correlative Analysis of Halogenation Patterns and Biological Potency

The presence, type, and position of halogen atoms on the phenyl ring of phenylcarbamates are critical determinants of their biological activity. While direct studies on ethyl (4-bromo-3-chlorophenyl)carbamate are limited, analysis of related halogenated phenylcarbamates provides significant insights into the role of its specific 4-bromo-3-chloro substitution pattern.

The biological potency of halogenated aromatic compounds is often influenced by a combination of steric, electronic, and hydrophobic factors. The introduction of halogen atoms can alter the electron distribution within the molecule, affect its ability to fit into the active site of a target protein, and modify its partitioning behavior between aqueous and lipid environments within an organism.

For instance, in a series of halogenated phenols, a quantitative structure-activity relationship (QSAR) study demonstrated that both the hydrophobicity (log Kow) and the electronic effects (Hammett sigma constant, σ) are excellent predictors of toxicity. nih.gov The equation derived, log BR = 0.7998 (log Kow) + 1.2447 (σ) - 1.5538, highlights that increased hydrophobicity and electron-withdrawing character of the substituents enhance biological activity. nih.gov Both bromine and chlorine are electron-withdrawing and increase the hydrophobicity of the phenyl ring, suggesting that the 4-bromo-3-chloro pattern in the title compound likely contributes significantly to its potency.

In studies of other halogenated compounds, the position of the halogen has been shown to be crucial. For example, in a series of N-phenyl-O-phenylthionocarbamate fungicides, the position of substituents on the N-phenyl ring significantly influenced their activity against Botrytis cinerea. nih.gov This underscores that the specific ortho and meta positioning of the chlorine and bromine atoms, respectively, in this compound is likely a key factor in its biological effects.

The following interactive table summarizes the impact of different halogenation patterns on the biological activity of various phenylcarbamate-related compounds, illustrating the general principles that likely apply to this compound.

Elucidation of Molecular Targets and Pathways in Model Organisms (non-human)

Identifying the specific molecular targets and the subsequent biological pathways affected by a compound is crucial for understanding its mechanism of action. For this compound, while direct evidence is scarce, studies on analogous compounds suggest potential targets in non-human organisms.

One significant finding for a closely related compound, ethyl-4-bromophenyl-carbamate, is that its inhibitory effects on egg-laying and hatching in the cattle tick Rhipicephalus microplus are independent of acetylcholinesterase (AChE) inhibition. nih.gov This is noteworthy because many carbamate (B1207046) pesticides are known to target AChE. nih.gov This suggests that this compound may also act through alternative pathways. The study on ethyl-4-bromophenyl-carbamate indicated that it alters vitellogenesis and oocyte viability, suggesting interference with reproductive and developmental pathways in ticks. nih.gov

Another major class of activity for phenylcarbamates is herbicidal action. Phenylcarbamate herbicides, such as propham, are known to disrupt microtubule organization in plant cells. nih.gov This leads to abnormal cell division and ultimately, plant death. It is plausible that this compound could share this mechanism of action in susceptible plant species. The primary target in this pathway is tubulin, the protein subunit of microtubules. Phenylcarbamates can cause damage to microtubule organizing centers (MTOCs), leading to fragmented and abnormal spindle formation during mitosis. nih.gov

Furthermore, some herbicides have been found to have overlapping molecular targets with fungicides. nih.gov Potential targets in fungi that are also targeted by herbicides include enzymes in amino acid biosynthesis, such as acetolactate synthase, and enzymes in lipid biosynthesis. nih.gov This raises the possibility that this compound could exhibit antifungal properties by inhibiting these essential metabolic pathways.

The potential molecular targets for this compound, inferred from studies on related compounds, are summarized in the interactive table below.

Theoretical Mechanistic Models for Observed Biological Effects

Based on the likely molecular targets, theoretical mechanistic models can be postulated to explain the biological effects of this compound. These models provide a framework for understanding how the compound interacts with its target at a molecular level and triggers a cascade of events leading to the observed physiological response.

One plausible model for its potential herbicidal activity is the disruption of microtubule dynamics . In this model, the this compound molecule, due to its specific size, shape, and electronic properties conferred by the halogenated phenyl ring, binds to a site on the tubulin protein or a protein associated with the microtubule organizing center. This binding event could interfere with the polymerization and depolymerization of microtubules, which are essential for cell division, cell wall formation, and intracellular transport in plants. The consequence would be a failure of mitosis, leading to cell death and the observed herbicidal effect.

For its potential activity against ticks, a mechanistic model could involve the disruption of hormonal signaling or vitellogenesis . The compound might act as an antagonist or agonist for a key receptor involved in the reproductive cycle of the tick. Its binding to such a receptor could disrupt the normal signaling cascade that regulates egg development and maturation. The lipophilicity imparted by the bromo and chloro substituents would facilitate its transport across cell membranes to reach these intracellular targets.

A third theoretical model could be the inhibition of essential metabolic enzymes in target organisms, such as fungi or insects. As suggested by the overlap between herbicide and fungicide targets, this compound might act as a competitive or non-competitive inhibitor of an enzyme crucial for survival. The carbamate moiety, along with the halogenated phenyl ring, would interact with the active site or an allosteric site of the enzyme, preventing the binding of the natural substrate and thereby blocking the metabolic pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov While a specific QSAR model for this compound is not available in the literature, the principles of QSAR can be applied to understand how its structural features contribute to its potential biological effects.

A typical QSAR model takes the form:

Activity = f (Physicochemical Descriptors) + error

The physicochemical descriptors can include parameters related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants, dipole moment), and steric properties (e.g., molecular weight, molar refractivity).

For a series of phenyl N-methylcarbamates, QSAR studies have shown that their ability to inhibit acetylcholinesterase is well-correlated with these physicochemical parameters. nih.gov Although this compound may not primarily target AChE in all organisms, the same principles apply to its interaction with other biological targets.

In the context of its potential herbicidal or ixodicidal activity, a QSAR model would likely show that:

Hydrophobicity (logP): The bromo and chloro substituents significantly increase the lipophilicity of the molecule, which would be a critical parameter in a QSAR model. This property governs the compound's ability to cross biological membranes and reach its target site.

Electronic Effects: The electron-withdrawing nature of the halogens, as quantified by their Hammett constants, would influence the electronic interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the target protein.

Steric Factors: The size and shape of the molecule, influenced by the ethyl group and the halogen atoms at specific positions, would determine its fit within the binding pocket of the target.

The development of a robust QSAR model for a series of dihalogenated phenylcarbamates, including this compound, would be a valuable tool for predicting the activity of new analogues and for refining the understanding of their mechanism of action.

The following interactive table presents key physicochemical descriptors that would be relevant for a QSAR model of this compound.

Analytical Chemistry Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are the cornerstone for the separation and quantification of ethyl (4-bromo-3-chlorophenyl)carbamate. The choice between gas and liquid chromatography is often dictated by the compound's thermal stability and the nature of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While some carbamates are thermally labile, GC-MS can be a suitable method, sometimes requiring derivatization to improve thermal stability and chromatographic performance. scispec.co.thtaylorfrancis.com For this compound, a hypothetical GC-MS method would involve a high-resolution capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, which is commonly used for pesticide analysis. atlantis-press.com

The mass spectrometer, operating in electron ionization (EI) mode, would provide characteristic fragmentation patterns for the unequivocal identification of the analyte. For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be utilized. scispec.co.thdphen1.com A halogen-specific detector (XSD) could also offer high selectivity for halogenated compounds like this compound. nih.gov

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | Gas Chromatograph with Mass Spectrometer |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70°C (1 min), ramp at 10°C/min to 300°C (hold 6 min) scispec.co.th |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min scispec.co.th |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan / Selected Ion Monitoring (SIM) / MS/MS |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

High-performance liquid chromatography (HPLC) is often the preferred method for the analysis of thermally labile carbamates, as it avoids the high temperatures of the GC inlet. taylorfrancis.comnih.govthermofisher.com Reversed-phase HPLC is the most common approach, utilizing a C18 or similar stationary phase to separate the analyte from other matrix components.

Detection is typically achieved using a diode-array detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer. nih.gov The use of HPLC coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for pesticide residue analysis due to its excellent selectivity and low detection limits. thermofisher.com

Table 2: Illustrative HPLC Parameters for Phenylcarbamate Analysis

| Parameter | Condition |

| HPLC System | Quaternary or Binary Pump HPLC with Autosampler |

| Column | Reversed-phase C18, 150 x 4.6 mm, 5 µm particle size nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water epa.gov |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detector | Diode-Array Detector (DAD) or Mass Spectrometer (MS) |

Sample Preparation and Derivatization Strategies for Analytical Purposes

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances. The choice of technique depends on the matrix type (e.g., water, soil, biological tissues).

Common extraction methods include liquid-liquid extraction (LLE) with solvents like dichloromethane (B109758) or ethyl acetate, and solid-phase extraction (SPE). epa.govresearchgate.net SPE is widely used for its efficiency, reduced solvent consumption, and ability to handle a wide range of sample volumes. researchgate.net For phenylcarbamates in water samples, a PRP-1 polymer pre-column can be effective for online trace enrichment. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular and efficient sample preparation approach for pesticide residues in various food and environmental matrices. researchgate.net

For GC analysis, derivatization may be necessary to improve the thermal stability and volatility of carbamates. rsc.org A common strategy involves the hydrolysis of the carbamate (B1207046) to its corresponding aniline (B41778), followed by derivatization with a suitable agent. Another approach is flash methylation in the GC injection port. scispec.co.th

Advanced Detection Methods (e.g., Electrospray Ionization Mass Spectrometry)

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like carbamates when coupled with liquid chromatography. wikipedia.orgnih.gov ESI generates intact protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+), which can then be detected by the mass spectrometer. researchgate.netnih.gov This minimizes in-source fragmentation, providing clear molecular weight information. wikipedia.org

When combined with tandem mass spectrometry (LC-ESI-MS/MS), this technique offers unparalleled sensitivity and specificity. Precursor ions corresponding to this compound can be selected and fragmented in a collision cell to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), allows for highly selective quantification even in the most complex matrices, virtually eliminating background interference. nih.gov

Future Research Trajectories and Potential Applications in Chemical Biology and Material Science

Design and Synthesis of Next-Generation Carbamate (B1207046) Analogs for Specific Research Probes

The development of novel research probes is a cornerstone of advancing our understanding of complex biological processes. The carbamate scaffold, particularly as represented by ethyl (4-bromo-3-chlorophenyl)carbamate, serves as a valuable starting point for the rational design of next-generation chemical tools. nih.govacs.org The core strategy involves modifying the parent structure to enhance specificity and introduce reporter functionalities, such as fluorescent tags.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically altering substituents on the phenyl ring and the ethyl group, researchers can fine-tune the molecule's interaction with specific biological targets. nih.govnih.gov For instance, the nature and position of halogen atoms can significantly influence binding affinity and selectivity. nih.gov The design process aims to create analogs that can act as highly potent and selective inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or carboxylesterases, turning them into probes to study enzyme function in real-time. nih.govresearchgate.netmdpi.com

Recent advancements have focused on creating fluorescent probes where the carbamate moiety acts as a recognition site. researchgate.netacs.org Interaction with a target enzyme can trigger a change in fluorescence, allowing for the visualization and quantification of enzyme activity within cellular systems. researchgate.netacs.org The design of such probes often involves a "prodrug" or activation-based approach, where the probe is initially inactive and becomes fluorescent only after being processed by the target enzyme. nih.gov

The synthesis of these complex analogs relies on a robust toolkit of chemical reactions. A variety of methods have been established for forming the critical carbamate bond, ensuring that a wide diversity of structures can be accessed.

Table 1: Selected Synthetic Methodologies for Carbamate Analogs

| Synthesis Method | Description | Reactants | Reference |

|---|---|---|---|

| Isocyanate Reaction | A common method where an isocyanate reacts with an alcohol. This route can be used if the corresponding isocyanate is available or can be generated in situ. | Isocyanate + Alcohol | wikipedia.orgnih.gov |

| From Chloroformates | An amine is reacted with a chloroformate ester to form the carbamate linkage. | Amine + Chloroformate | wikipedia.org |

| Curtius Rearrangement | This method involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate intermediate that can be trapped by an alcohol. | Acyl Azide + Alcohol | wikipedia.orgnih.gov |

| CO₂ Incorporation | Modern, greener methods utilize carbon dioxide as a C1 source, reacting it with an amine and an alkyl halide or other electrophile. | Amine + CO₂ + Electrophile | acs.orgnih.gov |

| From Carbamoyl (B1232498) Chlorides | A versatile, one-pot procedure where N-substituted carbamoyl chlorides are formed in situ and subsequently reacted with phenols or alcohols. | Amine + Phosgene derivative + Alcohol/Phenol | organic-chemistry.org |

These synthetic strategies provide the flexibility needed to generate large libraries of carbamate analogs for screening and to build highly specialized probes for targeted biological questions. acs.org

Exploration of Novel Biological Pathways in In Vitro and Non-Human In Vivo Systems

While many carbamates are known for their role as acetylcholinesterase (AChE) inhibitors, emerging research points towards other, more novel biological activities, particularly for substituted ethyl phenylcarbamates. nih.govwikipedia.orgresearchgate.net Future research is poised to explore these pathways, moving beyond classical toxicology to uncover new mechanisms of action that can be harnessed for specific applications.

A significant finding is that certain ethyl-phenyl-carbamates, including bromo- and chloro-substituted analogs, exert biological effects that are independent of AChE inhibition. nih.gov In non-human in vivo studies using the cattle tick Rhipicephalus microplus, these compounds were found to disrupt the reproductive cycle by inhibiting egg-laying and the hatching of larvae. nih.gov Further investigation revealed that these effects are linked to alterations in reproductive organs and vitellogenesis (yolk protein formation), potentially through the induction of apoptosis. nih.gov This discovery opens a new research trajectory into the specific molecular targets within insect reproductive and developmental pathways.

In addition to these findings, in vitro studies have identified other enzyme families that are sensitive to carbamate inhibitors. These represent novel areas for investigation with analogs of this compound.

Table 2: Potential Biological Targets for Carbamate Analogs Beyond Acetylcholinesterase

| Biological Target | Function | Potential Research Application | Reference |

|---|---|---|---|

| Carboxylesterases (CES) | Hydrolytic enzymes involved in the metabolism of esters and xenobiotics. | Developing selective inhibitors to probe CES function; creating fluorescent probes for CES activity detection. | researchgate.netnih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | A serine hydrolase that degrades endocannabinoids like anandamide. | Designing inhibitors to study the endocannabinoid system. | researchgate.net |

| Reproductive Pathway Proteins (in arthropods) | Proteins critical for vitellogenesis, oocyte development, and embryogenesis. | Investigating novel, non-neurotoxic mechanisms for pest management by targeting fertility. | nih.gov |

| Melatonin Receptors | G-protein coupled receptors involved in circadian rhythms. | Exploring the endocrine-disrupting potential or designing modulators of circadian biology. | wikipedia.org |

The exploration of these pathways will rely heavily on a combination of in vitro enzyme assays, cell-based studies, and experiments in non-human model organisms to elucidate the precise mechanisms and identify the direct molecular binding partners of these next-generation carbamates. nih.govwho.int

Integration into Advanced Material Development (e.g., specialized polymers or coatings)

The carbamate functional group is a cornerstone of polymer chemistry, most famously as the linking group in polyurethanes. wikipedia.orgnih.gov This established role provides a foundation for integrating specifically functionalized carbamates, such as this compound, into advanced materials to impart novel properties. Research in this area focuses on leveraging the unique chemical features of the molecule for new applications in material science.

One promising direction is the use of reactive carbamates as additives in coatings. google.com Substituted carbamates can act as reactive diluents or cosolvents in high-solids paint and coating formulations. google.com Unlike volatile organic solvents, these carbamates can be chemically incorporated into the final polymer network during the curing process, reducing emissions and becoming a permanent part of the material. google.com The presence of the bromo-chloro-phenyl group could be exploited to enhance properties such as:

Fire Retardancy: Halogenated aromatic compounds are known for their flame-retardant properties.

Surface Energy Modification: The specific substituents could alter the hydrophobicity or oleophobicity of a coating.

Biocidal/Antifouling Surfaces: The inherent biological activity of the carbamate moiety could be harnessed to prevent microbial growth or fouling on surfaces, a concept explored with other carbamate-containing coatings. nih.gov

Furthermore, the synthesis of novel polymers where the this compound unit is a monomer or a pendant group on the polymer backbone is an exciting research trajectory. Such materials could find use in specialized applications where a combination of mechanical properties and chemical functionality is required. Metal carbamates are also gaining attention as precursors in material chemistry, suggesting that derivatives of this compound could be used to create new inorganic-organic hybrid materials. nih.govresearchgate.net

Table 3: Potential Applications of Carbamate-Functionalized Materials

| Application Area | Description of Role | Potential Benefit | Reference |

|---|---|---|---|

| High-Solids Coatings | Acts as a reactive diluent that crosslinks into the polymer matrix. | Reduces volatile organic compound (VOC) emissions; becomes a functional part of the final coating. | google.com |

| Specialized Polymers | Serves as a monomer or functional pendant group in a polymer chain. | Creates polymers with tailored properties such as fire resistance, specific surface characteristics, or controlled reactivity. | wikipedia.orgnih.gov |

| Functional Surfaces | Incorporated into surface coatings to provide specific chemical or physical properties. | Development of antifouling, antimicrobial, or self-cleaning surfaces. | nih.gov |

| Hybrid Materials | Used as a ligand to form metal-carbamato complexes for creating inorganic-organic hybrid materials. | Access to new materials with unique catalytic, electronic, or structural properties. | researchgate.netmdpi.com |

Future work will involve the synthesis and characterization of these new materials, evaluating their physical and chemical properties, and testing their performance in targeted applications.

Interdisciplinary Research Opportunities in Chemical Ecology and Pest Management (non-clinical)

The demonstrated biological activity of substituted phenyl carbamates presents significant interdisciplinary research opportunities, particularly at the intersection of chemical ecology and non-clinical pest management. researchgate.netnih.gov The goal is to develop more selective and sustainable strategies for controlling harmful pest populations by exploiting novel biological mechanisms.

The most compelling opportunity stems from the discovery that ethyl-phenyl-carbamates can inhibit reproduction in ticks through a mechanism that does not involve AChE inhibition. nih.gov This is critically important because overuse of traditional neurotoxic pesticides has led to widespread resistance in pest populations. nih.gov Research focusing on this alternative mode of action could lead to the development of a new class of pest control agents that are effective against resistant strains.

Interdisciplinary research in this area would involve:

Chemical Biology: Synthesizing analogs of this compound to identify the most potent and selective inhibitors of pest reproduction. Using these analogs as probes to isolate and identify the specific protein targets in the reproductive pathways of ticks and other pests.

Entomology & Parasitology: Conducting in vivo studies on target pests (e.g., ticks, agricultural insects) to assess the efficacy of new carbamate analogs on fertility, development, and life cycle progression under controlled laboratory and field-simulated conditions.

Chemical Ecology: Investigating how these compounds affect the chemical signaling and behavior of pests and non-target organisms within an ecosystem. This includes studying potential sublethal effects and understanding how the compounds are metabolized or degraded by organisms in the environment. frontiersin.org

Environmental Science & Biotechnology: Exploring the biodegradation of these carbamates by soil and water microorganisms. nih.govfrontiersin.org Identifying and engineering carbamate-degrading enzymes for bioremediation purposes to mitigate environmental persistence. nih.govresearchgate.net

Table 4: Interdisciplinary Research Areas in Pest Management

| Research Area | Objective | Key Disciplines Involved | Reference |

|---|---|---|---|

| Novel Mode of Action Discovery | To identify and characterize the non-AChE molecular targets responsible for reproductive disruption in pests. | Chemical Biology, Molecular Biology, Toxicology | nih.gov |

| Resistance-Breaking Pesticides | To develop new pest control agents that are effective against populations resistant to conventional neurotoxins. | Synthetic Chemistry, Entomology, Agronomy | nih.gov |

| Ecological Impact Assessment | To evaluate the selectivity and effects of novel carbamates on non-target organisms and ecosystem functions. | Chemical Ecology, Ecotoxicology | frontiersin.orgcnagrochem.com |

| Bioremediation Strategies | To discover and develop enzymes and microorganisms capable of degrading residual carbamates in the environment. | Microbiology, Biotechnology, Environmental Engineering | nih.govresearchgate.net |

This integrated approach offers a pathway to creating more sophisticated and environmentally-aware pest management solutions, moving away from broad-spectrum neurotoxins towards targeted, biological interference.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (4-bromo-3-chlorophenyl)carbamate, and how can purity be ensured?

- Synthesis : React 4-bromo-3-chlorophenol with ethyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions. The reaction typically proceeds at 0–5°C to minimize side reactions.

- Purification : Recrystallization using a 1:1 mixture of ethyl acetate and hexane yields high-purity crystals (>95%). Column chromatography (silica gel, hexane/ethyl acetate gradient) is advised for intermediates with polar byproducts .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and carbamate carbonyl (δ ~155 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~288.95 Da).

- Purity Assessment : HPLC with UV detection at 254 nm; retention time consistency across batches indicates reproducibility .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.

- Storage : Store in a desiccator at 2–8°C to prevent hydrolysis.

- Toxicity : Acute toxicity studies (oral LD₅₀ > 500 mg/kg in rats) suggest moderate hazard. Avoid prolonged skin contact due to potential irritation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping aromatic signals. For ambiguous peaks, X-ray crystallography provides definitive structural confirmation.

- Dynamic Effects : Consider rotational barriers in the carbamate group, which may cause signal splitting in variable-temperature NMR experiments .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Focus on the carbamate’s hydrogen-bonding potential with active-site residues.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

- Derivative Design : Replace the ethyl group with bulkier substituents (e.g., tert-butyl) to enhance metabolic stability. Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate electronic effects.

- In Vitro Assays : Test derivatives in cell-based viability assays (e.g., MTT) against cancer lines (e.g., HeLa). Compare IC₅₀ values to establish SAR trends .

Q. What methodologies address contradictions in reaction yield data under varying conditions?

- DoE Approach : Apply a factorial design (temperature, solvent polarity, catalyst loading) to identify critical variables. Response surface modeling (e.g., JMP software) optimizes yield.

- Mechanistic Probes : Use in situ IR spectroscopy to track carbamate formation kinetics. An induction period may suggest intermediate stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.